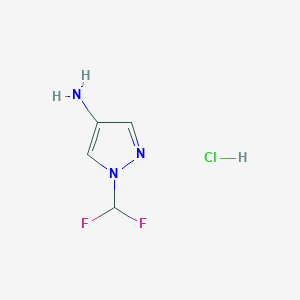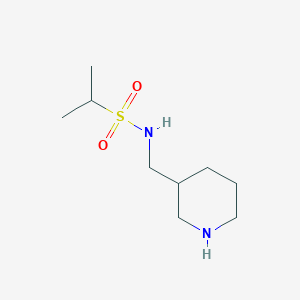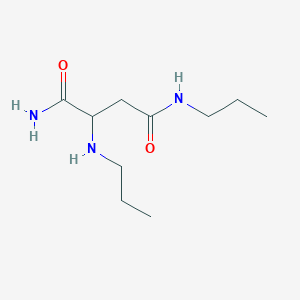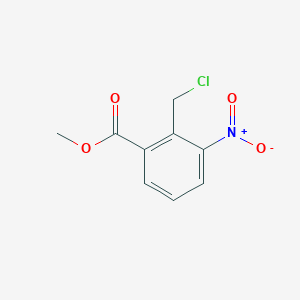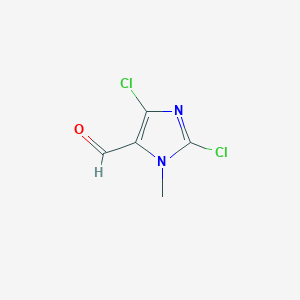
2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde
Overview
Description
“2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1240526-82-2 . It has a molecular weight of 179 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde . Its InChI Code is 1S/C5H4Cl2N2O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3 .Physical And Chemical Properties Analysis
This compound has a melting point of 52-54 degrees Celsius .Scientific Research Applications
Synthesis and Characterization in Medical Chemistry
2,4-Dichloro-1-methyl-1H-imidazole-5-carbaldehyde and its derivatives are key in the synthesis and characterization of new chemical compounds in medical chemistry. A study demonstrated the use of 4-methyl-1H-imidazole-5-carbaldehyde, a related compound, for deriving different alkyl groups on the N-1 atom of the imidazole ring. This process led to the creation of new compounds with potential biological activities (Orhan et al., 2019).
Copper-Catalyzed Oxidative Coupling
Copper-catalyzed oxidative coupling of α,β-unsaturated aldehydes with amidines has been employed to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method is notable for its preservation of aldehyde groups, cost-effectiveness, and high atom economy under mild conditions (Li et al., 2015).
Corrosion Inhibition
Imidazole derivatives, including 4-methyl-5-imidazole-carbaldehyde, have been studied for their effectiveness as corrosion inhibitors for copper. These compounds demonstrate good inhibitory properties and possess relatively low toxicity, making them suitable for practical applications (Stupnišek-lisac et al., 1998).
Synthesis of Fused Ring Heterocycles
The title compound, closely related to 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde, has been transformed into tricyclic heterocycles. This process involves substituting the chlorine atom with an unsaturated thiolate or alkoxide and converting the aldehyde function into a 1,3-dipole, leading to the formation of biologically active fused heterocycles (Gaonkar & Rai, 2010).
Coordination in Silver-Imidazolecarbaldehyde Oxime Complexes
Silver imidazolecarbaldehyde oxime complexes have been structurally and computationally analyzed, showcasing versatile coordination modes. These complexes provide insights into the nature of intra- and intermolecular interactions, significantly impacting the final coordination mode and nuclearity of the complexes (Ofori et al., 2016).
properties
IUPAC Name |
2,5-dichloro-3-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOLFBAFYAPUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



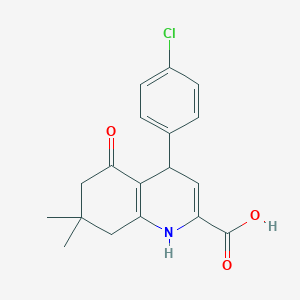
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)
![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)
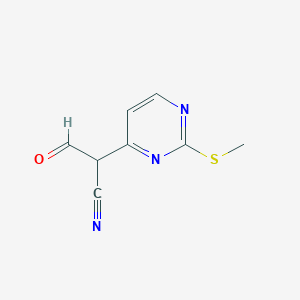
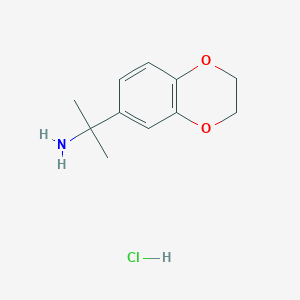

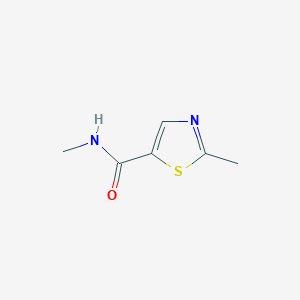

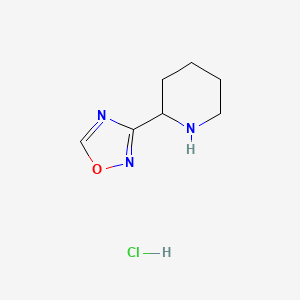
![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)
